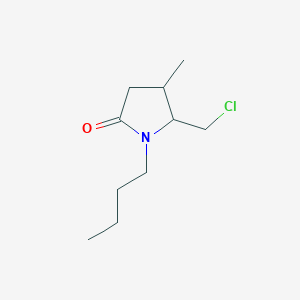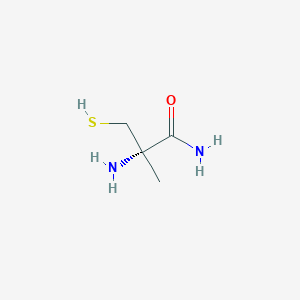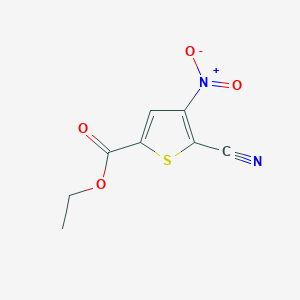![molecular formula C7H6N2OS B12600986 3,4-Dihydro-5H-thieno[2,3-e][1,4]diazepin-5-one CAS No. 651043-23-1](/img/structure/B12600986.png)
3,4-Dihydro-5H-thieno[2,3-e][1,4]diazepin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-5H-thieno[2,3-e][1,4]diazepin-5-one is a heterocyclic compound that contains a thieno ring fused with a diazepine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its structural similarity to other biologically active compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-5H-thieno[2,3-e][1,4]diazepin-5-one can be achieved through various synthetic routes. One efficient method involves a continuous-flow protocol that allows for the gram-scale production of the compound. This method is advantageous as it does not require purification steps, making it suitable for generating compound libraries for drug discovery .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of high-yielding synthetic routes that can be scaled up. The continuous-flow synthesis mentioned earlier is particularly suitable for industrial applications due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dihydro-5H-thieno[2,3-e][1,4]diazepin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound’s functional groups.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thieno[2,3-e][1,4]diazepin-5-one derivatives .
Applications De Recherche Scientifique
3,4-Dihydro-5H-thieno[2,3-e][1,4]diazepin-5-one has several scientific research applications:
Chemistry: It is used as a scaffold in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and anti-cancer activities.
Industry: The compound is used in the development of new materials and as a building block in organic synthesis
Mécanisme D'action
The mechanism of action of 3,4-Dihydro-5H-thieno[2,3-e][1,4]diazepin-5-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydro-5H-thieno[3,2-e][1,4]diazepin-5-one: This compound shares a similar thieno-diazepine structure but differs in the position of the thieno ring fusion.
5-(o-Trifluoromethylphenyl)-1H-thieno[3,4-e][1,4]diazepin-2(3H)-one: This compound has a similar diazepine core but includes a trifluoromethylphenyl group.
Uniqueness
3,4-Dihydro-5H-thieno[2,3-e][1,4]diazepin-5-one is unique due to its specific ring fusion and the potential for diverse chemical modifications. This uniqueness makes it a valuable scaffold for drug discovery and the development of new therapeutic agents .
Propriétés
Numéro CAS |
651043-23-1 |
|---|---|
Formule moléculaire |
C7H6N2OS |
Poids moléculaire |
166.20 g/mol |
Nom IUPAC |
3,4-dihydrothieno[2,3-e][1,4]diazepin-5-one |
InChI |
InChI=1S/C7H6N2OS/c10-6-5-1-4-11-7(5)9-3-2-8-6/h1,3-4H,2H2,(H,8,10) |
Clé InChI |
UJKCRFMWTGYWEV-UHFFFAOYSA-N |
SMILES canonique |
C1C=NC2=C(C=CS2)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





-lambda~5~-phosphane](/img/structure/B12600929.png)

![1-{[(R)-1-Chloroethanesulfinyl]methyl}-4-methylbenzene](/img/structure/B12600935.png)



![[2-[2-bis(2-phenylphenoxy)phosphanyloxybenzoyl]-5-methoxy-3,4-bis(2-phenylphenyl)phenyl] phosphite](/img/structure/B12600951.png)
![N-(2-(6-Methoxy-2-phenylimidazo[1,2-a]pyridin-3-yl)ethyl)acetamide](/img/structure/B12600959.png)



